![molecular formula C9H18O3 B14451117 (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol CAS No. 77610-95-8](/img/structure/B14451117.png)
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol is an organic compound that belongs to the class of alcohols It features a butanol backbone with an oxane (tetrahydropyran) ring attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol typically involves the reaction of butan-1-ol with oxane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where butan-1-ol reacts with an oxane halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxane ring can be reduced to form a simpler ether compound.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of (3R)-3-[(Oxan-2-yl)oxy]butan-2-one.
Reduction: Formation of (3R)-3-[(Oxan-2-yl)oxy]butane.
Substitution: Formation of (3R)-3-[(Oxan-2-yl)oxy]butyl halides or amines.
Scientific Research Applications
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The oxane ring and hydroxyl group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-[(Oxan-2-yl)oxy]butane: Lacks the hydroxyl group, resulting in different reactivity and applications.
(3R)-3-[(Oxan-2-yl)oxy]butan-2-one: Contains a ketone group instead of a hydroxyl group, leading to distinct chemical properties.
Uniqueness
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol is unique due to its specific combination of an oxane ring and a hydroxyl group on a butanol backbone
Properties
CAS No. |
77610-95-8 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3R)-3-(oxan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 |
InChI Key |
LBRXDVACOOJMJQ-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@H](CCO)OC1CCCCO1 |
Canonical SMILES |
CC(CCO)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
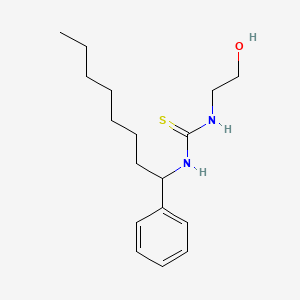
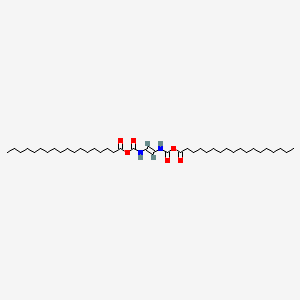

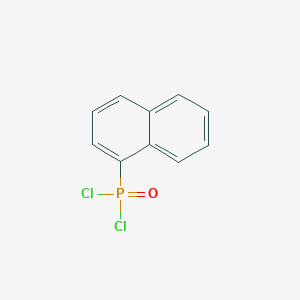
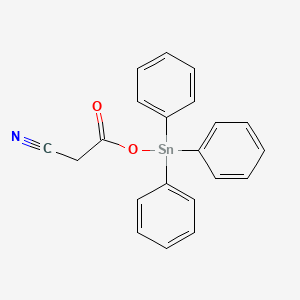


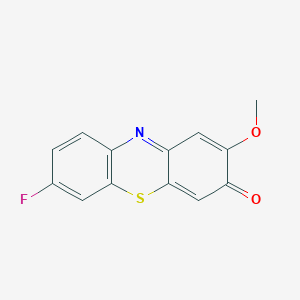
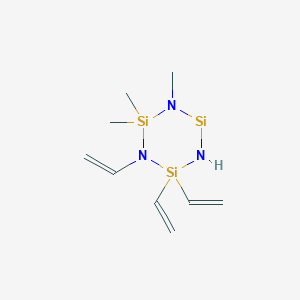
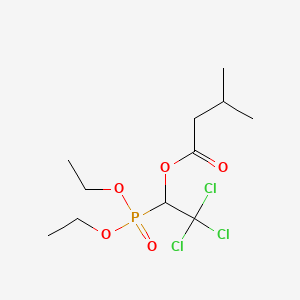
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
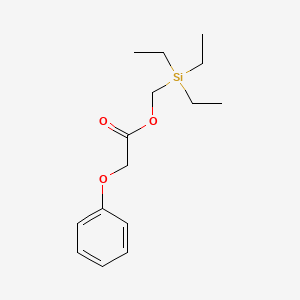
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
